molecular formula C19H21NO5 B15028365 (2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B15028365
M. Wt: 343.4 g/mol
InChI Key: FCAZXTRPOWTVOE-BQYQJAHWSA-N
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Description

(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylaniline with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that could be explored for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxy and methoxy groups on the aromatic rings, which can influence its reactivity and interactions with biological targets. This structural uniqueness may confer specific properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-(2-hydroxy-5-methylanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H21NO5/c1-12-5-6-16(22)14(9-12)20-8-7-15(21)13-10-17(23-2)19(25-4)18(11-13)24-3/h5-11,20,22H,1-4H3/b8-7+

InChI Key

FCAZXTRPOWTVOE-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)O)NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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